L-Isoleucine (13C6, D10, 15N) is a stable isotope-labeled form of the essential amino acid isoleucine. It is crucial for protein synthesis and plays significant roles in various metabolic pathways. The specific isotopic labeling—carbon-13, deuterium, and nitrogen-15—enables advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to study biological macromolecules in greater detail.
L-Isoleucine is primarily derived from natural sources such as meat, fish, dairy products, and certain plant-based foods like legumes and nuts. The isotope-labeled variant is synthesized for research purposes and is commercially available from specialized suppliers like Cambridge Isotope Laboratories and Benchchem .
L-Isoleucine belongs to the class of branched-chain amino acids (BCAAs), which also includes leucine and valine. It is classified as an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it.
The synthesis of L-Isoleucine (13C6, D10, 15N) typically involves the incorporation of stable isotopes into the amino acid structure during its biosynthesis or through chemical synthesis routes.
The specific synthesis process may include:
The molecular formula for L-Isoleucine (13C6, D10, 15N) is represented as:
In its labeled form, the structure incorporates:
The molecular weight of L-Isoleucine (13C6, D10, 15N) is approximately 148.18 g/mol . The presence of isotopes modifies its physical properties slightly compared to unlabeled isoleucine.
L-Isoleucine can participate in various biochemical reactions including:
The reactions involving L-Isoleucine often require specific enzymes such as aminotransferases. The kinetics of these reactions can vary based on substrate concentration and environmental conditions.
L-Isoleucine functions primarily through its incorporation into proteins during translation. Once integrated into polypeptides, it contributes to protein structure and function. Its unique branched-chain structure allows it to influence protein folding and stability.
Research indicates that L-Isoleucine plays a role in muscle metabolism and energy production, particularly during exercise. It can also modulate glucose uptake and insulin sensitivity .
Relevant data indicate that L-Isoleucine (13C6, D10, 15N) maintains high purity levels (≥98%) when properly stored.
L-Isoleucine (13C6, D10, 15N) is widely used in scientific research for:
Biosynthetic pathways leverage microorganisms (e.g., Escherichia coli or Saccharomyces cerevisiae) to incorporate stable isotopes into amino acids. For L-Isoleucine (13C6,D10,15N), isotopically enriched precursors—such as 13C-glucose, D2O (deuterium oxide), and 15N-ammonia salts—are introduced into culture media. During microbial growth, these precursors are metabolized through the L-threonine-dependent pathway, where enzymes like threonine ammonia-lyase (IlvA) and acetohydroxy acid synthase (IlvIH) catalyze the formation of isoleucine’s carbon skeleton. This results in site-specific integration of isotopes into the amino acid’s branched-chain structure [1] .
A critical advantage of biosynthesis is stereochemical fidelity, ensuring the exclusive production of the L-enantiomer required for biological studies. For instance, E. coli mutants optimized for branched-chain amino acid synthesis achieve isotopic incorporation rates exceeding 98 atom % 13C and 97 atom % 15N under controlled fermentation conditions . However, deuterium incorporation faces limitations due to potential kinetic isotope effects, which can slow enzymatic reactions and reduce yields.
Table 1: Microbial Systems for Isotope-Labeled L-Isoleucine Biosynthesis
Microorganism | Isotope Precursors | Max Incorporation Efficiency | Key Enzymes Involved |
---|---|---|---|
Escherichia coli | 13C6-Glucose, 15N-NH4Cl | 99% 13C, 98% 15N | IlvA, IlvIH, IlvCED |
Saccharomyces cerevisiae | D2O, 13C-Glycerol | 95% D, 97% 13C | Bat1, Bat2, Ilv5 |
Bacillus subtilis | 13C-Acetate, 15N-Glutamine | 98% 13C, 96% 15N | AlsS, IlvB, IlvN |
Chemical synthesis enables precise placement of isotopes in complex molecules like L-Isoleucine (13C6,D10,15N). The Strecker synthesis and chiral auxiliary approaches are commonly employed. In the Strecker method, 2-butanone-13C4 reacts with Na15CN and deuterated ammonia (ND4+) to form an α-aminonitrile intermediate, which is hydrolyzed to yield racemic isoleucine. Asymmetric hydrogenation using deuterium gas (D2) and chiral catalysts (e.g., Rh-DuPhos) then produces the L-enantiomer with deuterium at all ten hydrogen sites [1] .
Alternatively, Evans’ oxazolidinone auxiliaries direct alkylation of glycine equivalents with 1-deuterio-2-13C-propyl iodide, installing the 13C and D labels regioselectively. This method achieves >99% isotopic purity but requires rigorous protection/deprotection steps to prevent deuterium loss from labile α-position hydrogens . A key challenge is the synthesis’s multi-step nature, which cumulatively reduces yield (typically 30–40%) compared to biosynthetic routes.
Table 2: Synthetic Routes for Multi-Isotope-Labeled L-Isoleucine
Method | Key Labeled Reagents | Isotopic Purity | Overall Yield | Stereocontrol |
---|---|---|---|---|
Strecker Synthesis | 2-Butanone-13C4, Na15CN, ND4+ | 98% D, 98% 15N | 35% | Low (requires resolution) |
Evans Auxiliary | 1-D-2-13C-C3H7I, 13CH3I | >99% 13C, >99% D | 42% | High (≥98% ee) |
Asymmetric Hydrogenation | (Z)-2-13C-4-D-3-Methyl-2-pentenoate | 97% 13C, 96% D | 38% | 95% ee |
Deuterium incorporation in branched-chain amino acids (BCAAs) like isoleucine requires overcoming kinetic isotope effects (KIEs) and metabolic dilution. KIEs arise because C–D bonds exhibit slower reaction kinetics than C–H bonds during enzymatic reactions. To mitigate this, high-D2O media (≥95%) combined with deuterium-tolerant bacterial strains (e.g., Pseudomonas putida) are used, achieving up to 95% deuterium incorporation at non-exchangeable positions [1] [5]. For 15N labeling, ammonium-15N sulfate is preferred over nitrate due to its direct assimilation into glutamate, which transaminates to form isoleucine’s amino group.
Directed evolution of transaminases (e.g., IlvE) enhances 15N incorporation efficiency. Mutants like IlvE-L57V show 40% higher activity toward 15N-glutamate, boosting yields by 25% [5]. Additionally, solvent isotope effects are minimized by conducting reactions in H2O/D2O hybrid buffers, balancing cost and deuterium retention.
Purifying L-Isoleucine (13C6,D10,15N) demands separating it from:
Chiral chromatography using teicoplanin-based columns resolves L-isoleucine from its D-enantiomer and allo-isoleucine contaminants, with separation factors (α) of 1.25 for 13C6-labeled species [1]. Isotopic dilution is addressed via crystallization in ethanol-D6, exploiting solubility differences between fully and partially deuterated molecules.
Yield limitations stem from:
Table 3: Purification Techniques for Multi-Labeled L-Isoleucine
Technique | Target Impurity | Resolution Factor | Purity Outcome |
---|---|---|---|
Chiral HPLC (Teicoplanin) | allo-Isoleucine-13C6 | α = 1.25 | 99.5% de |
Deuterated Solvent Crystallization | Partially deuterated species | β = 3.2 (solubility ratio) | 98% atom D |
Ion-Exchange Chromatography | 15N-Ammonium salts | KD = 0.8 | 99% atom 15N |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7